molecular formula C9H6N2 B2961565 6-Ethynyl-1H-indazole CAS No. 1093847-80-3

6-Ethynyl-1H-indazole

Cat. No. B2961565
CAS RN: 1093847-80-3
M. Wt: 142.161
InChI Key: WTJDLSYQMAUZMZ-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-indazole is a chemical compound with the CAS Number: 1093847-80-3. It has a molecular weight of 142.16 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

The synthesis of 1H-indazole has been improved by replacing the mesylate intermediate with the bromide derivative, which increases the overall yield by a factor of 3 . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C9H6N2 . The InChI code is 1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H, (H,10,11) and the InChI key is WTJDLSYQMAUZMZ-UHFFFAOYSA-N .

Scientific Research Applications

Kinase Inhibition

6-Ethynyl-1H-indazole derivatives, particularly 3-ethynyl-1H-indazoles, have been synthesized and evaluated as potential kinase inhibitors. These compounds show low micromolar inhibition against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. Such inhibitors are significant in cancer research due to their antiproliferative activity in human cancer cell cultures and tumor models. A novel ATP mimetic scaffold from this series could be useful in developing new selective and multikinase inhibitors for clinical use (Barile et al., 2010).

Click Chemistry in Drug Discovery

Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, is a powerful tool in drug discovery. This method is used in proteomics, DNA research, and the creation of bioconjugates. The triazole products, often featuring indazole structures, have significant biological interactions due to their hydrogen bonding and dipole interactions, playing a vital role in the development of new pharmaceuticals (Kolb & Sharpless, 2003).

Development of Anticancer Agents

Indazole derivatives, including 6-substituted amino-1H-indazole compounds, have been explored for their antiproliferative activity in cancer cell lines. The effectiveness of certain compounds in inhibiting cancer cell growth, especially in colorectal cancer, highlights the potential of indazole derivatives in anticancer drug development (Hoang et al., 2022).

Antiproliferative Activity of 1H-Benzo[f]indazole Derivatives

1H-Benzo[f]indazole-4,9-dione derivatives conjugated with amino acids have shown significant antiproliferative activity in cell lines, suggesting their promise as molecules for developing new anticancer agents (Molinari et al., 2015).

Synthesis of Indazole Derivatives

The synthesis and derivatization of indazoles have been extensively researched. Methods such as regioselective protection and lithiation reactions are crucial in generating novel indazole derivatives, which are important for pharmaceutical applications (Luo et al., 2006).

Safety and Hazards

The safety information for 6-Ethynyl-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring the potential biological activities of 6-Ethynyl-1H-indazole and other indazole derivatives.

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been known to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Indazole derivatives have been shown to exhibit anti-proliferative activity against various cancer cell lines , suggesting that 6-Ethynyl-1H-indazole may also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.

properties

IUPAC Name

6-ethynyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDLSYQMAUZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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